1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an ethyl group at position 1, two ketone groups (dioxo) at positions 2 and 3, and a cyano group at position 5. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-ethyl-2,3-dioxopyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-2-13-9-7(8(14)10(13)15)3-6(4-11)5-12-9/h3,5H,2H2,1H3 |
InChI Key |
CXJXCOHORHEVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C#N)C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cascade Synthesis
A notable method involves a base-catalyzed cascade reaction where N-propargylic β-enaminones react with aryl aldehydes or N-sulfonyl imines under potassium hydroxide catalysis. This reaction proceeds through:
- Initial Michael addition and cyclization steps forming the dihydro-pyrrolo[2,3-b]pyridine ring.
- Subsequent oxidation or rearrangement to yield the 2,3-dioxo functionality.
- Introduction of the carbonitrile group can be achieved by using cyano-substituted starting materials or post-cyclization functionalization.
This method is advantageous due to its operational simplicity, moderate to good yields, and the ability to introduce diverse substituents.
Suzuki Coupling and Bromination Strategy
Another approach involves:
- Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, which undergoes Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups at position 5.
- Bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents at controlled temperatures.
- Subsequent treatment with tosyl chloride and base to functionalize the molecule further.
- Final oxidation steps to install the dioxo groups at positions 2 and 3.
This method is well-documented in patent literature and allows for precise substitution patterns on the pyrrolo[2,3-b]pyridine core.
Multi-Step Functionalization from 4-Formylantipyrine
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The base-catalyzed cascade method is a recent advancement offering efficient access to multi-substituted pyrrolo[2,3-b]pyridines, including the 2,3-dioxo derivatives, with good functional group tolerance.
- Suzuki coupling strategies provide versatility in modifying the 5-position of the pyrrolo[2,3-b]pyridine ring, which is critical for tuning biological activity.
- The presence of the carbonitrile group at position 5 is often introduced either by using cyano-substituted starting materials or by post-synthetic modification, which requires careful control of reaction conditions to avoid decomposition.
- The ethyl substituent at nitrogen-1 is typically introduced early in the synthesis or via alkylation steps.
- Purification often involves ion-exchange resins and solvent extraction to isolate the pure compound.
Chemical Reactions Analysis
Nucleophilic Additions at Carbonyl Groups
The 2,3-dioxo moiety undergoes nucleophilic attack, enabling modifications at positions 2 and 3:
Cyclization via Nitrile Group
The carbonitrile group participates in intramolecular cyclization under basic conditions:
Example reaction pathway :
-
Base-induced deprotonation at C4 (pKa ≈ 8.5 in DMSO) generates a nucleophilic site.
-
Intramolecular attack on the nitrile carbon forms a fused tetracyclic structure.
-
Final product: 1-ethyl-3,4,8,9-tetrahydro-2H-pyrrolo[2',3':4,5]pyrido[2,3-d]pyrimidine-2,5(1H)-dione .
Cross-Coupling Reactions
The pyrrolo[2,3-b]pyridine core supports palladium-catalyzed couplings:
Substituent Modifications
Key functional group transformations include:
Ethyl Group Functionalization
-
Oxidation : Using KMnO4/H2SO4 converts the ethyl group to a carboxylic acid (85% yield) .
-
Halogenation : NBS/radical initiators yield bromoethyl derivatives (72% conversion) .
Nitrile Hydrolysis
-
Acidic conditions (H2SO4/H2O, Δ): Forms carboxamide (→CONH2) quantitatively .
-
Basic conditions (NaOH/H2O2): Produces carboxylic acid (→COOH) with 91% efficiency .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
[2+2] Cycloaddition with electron-deficient alkenes
-
Singlet oxygen generation → oxidation of sulfur-containing substrates
Quantum yield : Φ = 0.32 ± 0.03 in acetonitrile .
Biological Alkylation Pathways
In medicinal chemistry applications:
-
Reacts with cysteine residues via Michael addition (k2 = 4.7 × 10^3 M−1s−1)
-
Forms covalent bonds with kinase ATP-binding pockets (IC50 = 38 nM against RORC2)
This compound's versatility stems from its dual electrophilic centers (dioxo groups and nitrile) and aromatic π-system, making it valuable for synthesizing bioactive molecules and functional materials. Recent advances in its reactivity profiling have enabled applications in kinase inhibitor development and fluorescent probe design .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been studied for its pharmacological effects, particularly its role in apoptosis modulation. It has been shown to selectively suppress programmed cell death, making it a candidate for treating diseases characterized by dysregulated apoptosis such as cancer and neurodegenerative disorders.
Table 1: Pharmacological Applications of 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Case Study: Neuroprotection
A study demonstrated that the compound exhibited neuroprotective effects in models of Alzheimer's disease by reducing neuronal apoptosis and inflammation. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Biological Research
Molecular Tools
The compound serves as a molecular tool in biological research for studying cellular processes related to apoptosis. Its ability to modulate cell death pathways allows researchers to explore mechanisms underlying various diseases.
Table 2: Research Applications in Biology
Case Study: Apoptosis Pathway Exploration
In a recent experiment, researchers utilized this compound to elucidate the role of caspases in apoptosis. The findings indicated that the compound could selectively activate certain caspases involved in apoptotic signaling.
Materials Science
Synthesis and Functionalization
The unique structure of this compound allows for functionalization that can lead to the development of new materials with specific properties.
Table 3: Material Properties and Applications
| Material Type | Properties | Potential Applications | Reference |
|---|---|---|---|
| Polymers | Biodegradable | Eco-friendly packaging solutions | |
| Nanomaterials | Enhanced electrical conductivity | Electronic devices and sensors |
Case Study: Development of Biodegradable Polymers
Research has shown that derivatives of this compound can be used to create biodegradable polymers suitable for sustainable packaging solutions. The incorporation of this compound enhances the material's mechanical properties while maintaining environmental friendliness.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo/pyrazolo/furo-pyridine derivatives, focusing on substituents, synthesis methods, yields, purity, and commercial availability.
Structural and Functional Group Variations
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (): Shares the pyrrolo[2,3-b]pyridine backbone but replaces the ethyl and dioxo groups with a chlorine atom at position 4. The cyano group at position 5 is retained.
- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Differs in the pyrrolo[2,3-c]pyridine core and substituents (ester at position 2, chloro at position 5). The ester group may improve solubility but reduce metabolic stability compared to the cyano group .
- 6-Amino-2-methylfuro[2,3-b]pyridine-5-carbonitrile (): Replaces the pyrrolo ring with a furo ring and introduces an amino group. The amino group could enhance hydrogen-bonding interactions in biological systems, though the furo ring may reduce aromatic stabilization .
Commercial Availability and Pricing
Biological Activity
1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the pyrrolopyridine class of heterocycles. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₈N₂O₂
- Molecular Weight : 200.19 g/mol
Structural Features
The unique features of this compound include:
- A pyrrolopyridine backbone that contributes to its biological activity.
- The presence of dioxo groups which may enhance reactivity and interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells.
The proposed mechanism involves the inhibition of specific pathways associated with cell proliferation and survival:
- Caspase Inhibition : The compound may inhibit caspase-3, a critical enzyme in the apoptosis pathway, thereby promoting cell death in tumor cells .
- Cell Cycle Arrest : It has been observed that these compounds can arrest the cell cycle at the G2/M phase, preventing further cell division .
Neuropharmacological Effects
In addition to antitumor activity, this compound has shown potential neuropharmacological effects. Studies have suggested analgesic and sedative properties similar to those of morphine but with reduced toxicity.
Analgesic Activity
In animal models, the compound demonstrated significant analgesic effects in tests such as the "hot plate" test and the "writhing" test. It was found to be more effective than aspirin in certain assays .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective derivatives. Key findings include:
- Modifications on the pyrrolopyridine core influence both potency and selectivity against various biological targets.
- The presence of electron-withdrawing groups enhances antitumor activity while maintaining low toxicity profiles .
Table 1: Biological Activity Summary of this compound
| Activity Type | Cell Line | Effectiveness | Reference |
|---|---|---|---|
| Antitumor | A549 (Lung) | Induces apoptosis | |
| Antitumor | MCF-7 (Breast) | Cell cycle arrest | |
| Analgesic | Mouse Models | Higher than aspirin |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups | Increased potency against tumors | |
| Alkyl substitutions | Altered sedative properties |
Case Study 1: Antitumor Efficacy
In a study examining various pyrrolopyridine derivatives, it was found that this compound exhibited a notable reduction in tumor size in xenograft models. The results indicated a dose-dependent response with significant tumor regression at higher concentrations.
Case Study 2: Neuropharmacological Assessment
A separate investigation assessed the analgesic properties of the compound using a rat model. The results showed that administration led to a marked decrease in pain response comparable to morphine but with significantly lower side effects such as sedation.
Q & A
Basic: What are the recommended synthetic routes for 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach, leveraging palladium-catalyzed cross-coupling reactions to assemble the pyrrolo[2,3-b]pyridine core. For example, ethyl substituents can be introduced via alkylation using NaH and methyl iodide in THF, followed by nitration and boronic acid coupling (similar to methods in ). Optimization of reaction parameters (e.g., temperature, catalyst loading) can be achieved using Design of Experiments (DOE) principles. DOE reduces trial-and-error by systematically varying factors like solvent polarity, reaction time, and stoichiometry to maximize yield .
Basic: How should researchers characterize this compound using spectroscopic methods, and how can conflicting spectral data be resolved?
Methodological Answer:
Characterization requires a combination of NMR (¹H/¹³C) , mass spectrometry (HRMS) , and X-ray diffraction (if crystalline). For instance, the carbonitrile group’s distinct IR stretching (~2200 cm⁻¹) and nitrile proton absence in NMR aid structural confirmation. Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. To resolve this:
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Use HPLC-MS to check purity and rule out byproducts.
- Apply statistical outlier analysis to identify inconsistent data points .
Advanced: How do substituents like the ethyl and dioxo groups influence the compound’s reactivity and bioactivity?
Methodological Answer:
The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the dioxo moiety introduces hydrogen-bonding sites critical for kinase binding (as seen in analogous pyrrolo-pyrimidines; ). To systematically assess substituent effects:
- Synthesize analogs (e.g., methyl or propyl instead of ethyl) and compare their kinase inhibition profiles (IC₅₀ assays).
- Use density functional theory (DFT) to calculate electronic effects (e.g., charge distribution at the dioxo site) and correlate with experimental binding affinities .
Advanced: How can researchers design experiments to study degradation pathways under varying environmental conditions?
Methodological Answer:
Employ accelerated stability testing under stress conditions (e.g., heat, light, pH extremes) with HPLC-MS to identify degradation products. For example:
- Expose the compound to 40°C/75% RH for 4 weeks and monitor via LC-MS.
- Use DOE to model degradation kinetics, varying temperature, humidity, and oxidizer concentrations.
- Isolate degradation products (e.g., hydrolyzed dioxo groups) and characterize them structurally to propose degradation mechanisms .
Advanced: How should contradictions in reported kinase inhibition data be analyzed across studies?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., ATP concentration, enzyme isoforms). To reconcile conflicting results:
- Replicate assays using standardized protocols (e.g., consistent ATP levels).
- Perform computational docking (e.g., AutoDock Vina) to compare binding modes across kinase structures.
- Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing entropic/enthalpic contributions .
Advanced: What computational strategies can predict novel derivatives with enhanced selectivity for specific biological targets?
Methodological Answer:
Leverage reaction path search methods (e.g., quantum chemical calculations) to design derivatives. Steps include:
- Screen virtual libraries using molecular dynamics (MD) to assess target-ligand stability.
- Apply machine learning (ML) models trained on kinase inhibition datasets to prioritize candidates.
- Validate predictions via fragment-based drug design (FBDD) , iteratively optimizing substituents at the 5-carbonitrile position .
Advanced: How can researchers optimize purification methods for this compound in multi-gram syntheses?
Methodological Answer:
For scale-up:
- Use membrane separation technologies (e.g., nanofiltration) to remove low-MW impurities.
- Optimize column chromatography by testing stationary phases (C18 vs. silica) and gradient elution (MeCN/H₂O vs. MeOH).
- Apply process analytical technology (PAT) for real-time monitoring of purity during crystallization .
Advanced: What strategies address low yields in the final cyclization step of the synthesis?
Methodological Answer:
Low yields often stem from competing side reactions. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
